3-fluoro-4-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide
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Overview
Description
3-fluoro-4-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a complex organic compound that features a combination of fluorine, methoxy, piperazine, thiophene, and benzenesulfonamide groups. Compounds with such diverse functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the benzenesulfonamide core: This step might involve the sulfonation of a fluorinated methoxybenzene derivative.
Introduction of the piperazine moiety: This could be achieved through nucleophilic substitution reactions.
Attachment of the thiophene group: This might involve cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene or piperazine moieties.
Reduction: Reduction reactions could target the sulfonamide group.
Substitution: The fluorine atom on the benzene ring could be a site for nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Medicine
In medicine, compounds with similar structures are often explored for their potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, such compounds could be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups suggests it could engage in hydrogen bonding, hydrophobic interactions, and possibly covalent bonding with its target.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide: Lacks the fluorine and thiophene groups.
3-fluoro-4-methoxybenzenesulfonamide: Lacks the piperazine and thiophene groups.
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide: Lacks the fluorine and methoxy groups.
Uniqueness
The unique combination of fluorine, methoxy, piperazine, and thiophene groups in 3-fluoro-4-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide may confer distinct biological activities and chemical properties, making it a compound of interest for further research and development.
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O3S2/c1-21-6-8-22(9-7-21)17(14-5-10-26-13-14)12-20-27(23,24)15-3-4-18(25-2)16(19)11-15/h3-5,10-11,13,17,20H,6-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXKTIRUMYLLQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)F)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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